2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide

RORγt inhibitor Nuclear receptor Radioligand displacement assay

2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide (CAS 941884-70-4) is a synthetic benzothiazole-acetamide hybrid that functions as a potent inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt). The molecule integrates an ethylsulfonyl-substituted phenylacetamide warhead with a 4-methoxy-7-methylbenzo[d]thiazole-2-amine scaffold, yielding a balanced lipophilic profile suitable for cell-permeable, target-engaged studies.

Molecular Formula C19H20N2O4S2
Molecular Weight 404.5
CAS No. 941884-70-4
Cat. No. B2608192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide
CAS941884-70-4
Molecular FormulaC19H20N2O4S2
Molecular Weight404.5
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC(=C3S2)C)OC
InChIInChI=1S/C19H20N2O4S2/c1-4-27(23,24)14-8-6-13(7-9-14)11-16(22)20-19-21-17-15(25-3)10-5-12(2)18(17)26-19/h5-10H,4,11H2,1-3H3,(H,20,21,22)
InChIKeyPEKCXVJSSRMTTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide (CAS 941884-70-4): Procurement-Grade RORγt Inhibitor Chemistry


2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide (CAS 941884-70-4) is a synthetic benzothiazole-acetamide hybrid that functions as a potent inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt). [1] The molecule integrates an ethylsulfonyl-substituted phenylacetamide warhead with a 4-methoxy-7-methylbenzo[d]thiazole-2-amine scaffold, yielding a balanced lipophilic profile suitable for cell-permeable, target-engaged studies. [2] It has been characterized in radioligand displacement, cell-based reporter, and endogenous cytokine-release assays, establishing a multi-tier pharmacological dataset that distinguishes it from generic benzothiazole derivatives typically sold without annotated bioactivity. [1]

RORγt inverse agonism verified in biochemical and cellular assays
Ethylsulfonylphenyl extension distinguishes from generic benzothiazole acetamides
Supports Th17 pathway interrogation and IL-17-driven model studies

Why Generic Benzothiazole Acetamides Cannot Replace 2-(4-(Ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide in RORγt Research


In-class benzothiazole acetamides and sulfonamides often exhibit promiscuous kinase or GPCR activity with wide-ranging selectivity profiles, making it unreliable to assume RORγt inverse agonism based on scaffold alone. For instance, the closely related probe ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide) acts as a muscarinic M4 positive allosteric modulator (EC50 = 1.3 μM) with no reported RORγt activity. [1] Conversely, modifying the acetamide linker and introducing the 4-(ethylsulfonyl)phenyl group yields sub-10 nanomolar RORγt displacement. [2] Even among RORγt-active benzothiazole sulfonamides, cellular potency can diverge by >10-fold due to subtle substitution effects on the benzothiazole core. [3] These quantitative differences demonstrate that generic substitution without verifying target engagement and selectivity data directly compromises experimental reproducibility.

Scaffold misattribution

Benzothiazole-acetamide core alone may not confer RORγt activity; the ML293 analog acts as a micromolar M4 PAM with no detectable RORγt effect.

Cellular potency divergence

Subtle substitution on the benzothiazole core can shift cellular potency by >10-fold; target engagement data specific to this chemotype are required.

Isoform selectivity context

Generic benzothiazole sulfonamides may lack the RORγt selectivity profile; off-target RORα/β effects can confound phenotypic interpretation.

2-(4-(Ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide: Quantitative Differentiation Evidence for Scientific Procurement


Biochemical RORγt Affinity Advantage Over First-Generation Inverse Agonist SR1001

In a radioligand displacement assay using purified N-(HN)6-GST-TCS-human RORγt, 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide achieved an IC50 of 9 nM. [1] This represents a >10-fold improvement over the first-generation RORα/γt dual inverse agonist SR1001, which exhibits an IC50 of approximately 117 nM in a comparable peptide recruitment assay. [2] The 13-fold affinity enhancement is attributable to the benzothiazole-ethylsulfonyl pharmacophore replacing SR1001's phenylsulfonamide core, enabling tighter hydrophobic contact within the RORγt ligand-binding domain.

RORγt Binding IC50
Head-to-head
9 nM
Supports high-sensitivity RORγt binding assay
13-fold over SR1001 (117 nM); purified receptor radioligand displacement
RORγt inhibitor Nuclear receptor Radioligand displacement assay

Cellular RORγt Inverse Agonism: Comparable Potency to GSK2981278 in Human Th17 Cells

2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide inhibits IL-17 release in human TH17 cells with an IC50 of 180 nM after 4 days of incubation. [1] While the clinical-stage inverse agonist GSK2981278 suppresses IL-17A secretion from human peripheral T cells under Th17-skewing conditions with an IC50 of 3.2 nM, that molecule belongs to a distinct benzoxazinone chemotype with significant structural and IP encumbrance. [2] The 180 nM cellular IC50 of the target compound is achieved with a synthetically tractable benzothiazole-acetamide scaffold, offering a >60-fold cost-per-gram advantage when sourced for academic probe libraries.

Cellular IL-17 Inhibition
Cross-study comparable
Target: 180 nM (TH17)
GSK2981278: 3.2 nM
Cost-efficient tool for budget-limited Th17 studies
56-fold lower potency but >60-fold cost advantage; model-dependent
RORγt cell-based assay Jurkat cells IL-17 release assay

Isoform Selectivity Advantage Over S18-000003: Functional Selectivity Against ROR Family Members

A structurally related benzothiazole-ethylsulfonyl analog (BDBM50368993) exhibits an IC50 of 7 nM for RORγt, >85-fold selectivity over RORα (IC50 = 600 nM), and >1,400-fold selectivity over RORβ (IC50 > 10,000 nM) in head-to-head biochemical profiling. [1] In contrast, the comparator S18-000003, while equipotent (IC50 < 30 nM for RORγt), demonstrates a selectivity window of only ~333-fold over other ROR family members (IC50 > 10 μM for RORα/β). The sharper selectivity delta (>1,400-fold vs ~333-fold) of the benzothiazole-ethylsulfonyl chemotype reduces confounding RORα-mediated hepatic lipid modulation and RORβ-mediated central nervous system effects.

RORγt vs RORβ Selectivity
Class-level inference
>1,400-fold
Supports cleaner RORγt-specific pathway interpretation
Analog BDBM50368993 data; verify with target compound
RORγt selectivity RORα RORβ Nuclear receptor profiling

Scaffold Specificity: Distinguishing RORγt Inverse Agonism from M4 Muscarinic PAM Activity

The 4-methoxy-7-methylbenzo[d]thiazol-2-amine core is shared between the target compound and the muscarinic M4 positive allosteric modulator ML293. However, ML293 exhibits an EC50 of 1,300 nM at the human M4 receptor and no detectable RORγt activity. [1] In contrast, 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide shows an EC50 of 10 nM for RORγt-dependent IL-17 promoter inhibition in Jurkat cells with no reported M4 modulation. [2] This 130-fold divergence in target selectivity from the identical heterocyclic core underscores the critical role of the ethylsulfonylphenyl acetamide extension in redirecting pharmacological activity exclusively toward RORγt.

Target Selectivity Assay
Cross-study comparable
Jurkat IL-17 promoter vs M4 potentiation
Ethylsulfonylphenyl extension redirects activity toward RORγt
ML293: M4 EC50 1.3 μM; RORγt no activity; scaffold-switch context
Benzothiazole-acetamide scaffold Target specificity ML293 comparator

2-(4-(Ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide: Validated Application Scenarios for Scientific Procurement


Mechanistic Dissection of Th17-Driven Inflammation in Psoriasis and Autoimmune Models

With a cell-based EC50 of 10 nM in Jurkat IL-17 promoter assays and 180 nM in primary human TH17 IL-17 release, this compound provides a concentration-response window suitable for ex vivo Th17 polarization studies and in vivo proof-of-concept experiments in imiquimod-induced psoriasis. [1] The >1,400-fold selectivity of the benzothiazole-ethylsulfonyl chemotype over RORβ minimizes confounding effects on circadian rhythm pathways, enabling cleaner phenotypic readouts. [2]

Benchmark Standard for RORγt Biochemical and Biophysical Assay Development

The sub-10 nM radioligand displacement IC50 (9 nM) qualifies this compound as a high-affinity reference ligand for RORγt binding assays, FP-based competition screens, and X-ray crystallography studies of the orthosteric pocket. [1] Its well-defined single-isotopic molecular weight (404.5 g/mol) and balanced cLogP characteristics facilitate unambiguous detection in LC-MS/MS-based occupancy and pharmacokinetic studies. [2]

Chemical Probe for Distinguishing RORγt-Mediated from M4-Mediated Pharmacology

Researchers employing the 4-methoxy-7-methylbenzothiazole scaffold can use the target compound as a negative control for M4 PAM activity (vs ML293, M4 EC50 = 1,300 nM) and simultaneously as a positive control for RORγt inverse agonism. [1] This dual utility eliminates the need to procure separate probe molecules for target deconvolution studies, reducing overall consumable costs in signaling pathway mapping. [1]

Application
Selection Property
Validation Focus
Th17 pathway mechanistic studies
Cellular IL-17 inhibition context
IL-17 release endpoint review
RORγt binding assay development
Biochemical affinity context
Radioligand displacement validation
Target deconvolution studies
Scaffold-selectivity context
RORγt vs M4 pathway interpretation
Quote Request

Request a Quote for 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.